2-Amino-1-dimethylaminopropane

Description

The exact mass of the compound N1,N1-Dimethylpropane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166323. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

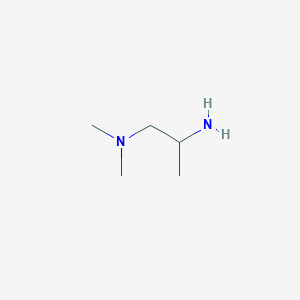

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQHLOZQFPWDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883301 | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-15-6, 62689-51-4 | |

| Record name | 1-(Dimethylamino)-2-propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-dimethylaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-dimethylaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N1-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-N1,N1-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-1-dimethylaminopropane" properties and characteristics

An In-depth Technical Guide to 2-Amino-1-dimethylaminopropane (N¹,N¹-dimethylpropane-1,2-diamine)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound, systematically named N¹,N¹-dimethylpropane-1,2-diamine, is a chiral diamine featuring both a primary and a tertiary amine within a compact three-carbon backbone. This unique structural arrangement imparts a distinct set of chemical properties, making it a molecule of significant interest as a building block in organic synthesis, a ligand in coordination chemistry, and a potential precursor in pharmaceutical development. Unlike its more commonly documented isomers, N¹,N²-dimethylpropane-1,2-diamine and N²,N²-dimethylpropane-1,2-diamine, the N¹,N¹-isomer offers a sterically accessible primary amine for further functionalization while the tertiary amine provides a stable, basic site. This guide provides a comprehensive overview of the core properties, plausible synthetic routes, characteristic reactions, and potential applications of this compound, grounded in established chemical principles and data from closely related analogues.

Molecular Structure and Core Properties

The fundamental identity of a chemical compound lies in its structure, which dictates its physical properties, reactivity, and potential applications. Distinguishing this compound from its isomers is critical for predictable and reproducible research.

Isomeric Identification

The molecular formula C₅H₁₄N₂ encompasses several structural isomers of dimethylated propanediamines. Understanding their distinct structures is paramount.

Caption: Structural Comparison of Dimethylpropane-1,2-diamine Isomers.

Physicochemical and Spectroscopic Data

Detailed experimental data for the racemic mixture of N¹,N¹-dimethylpropane-1,2-diamine is not extensively published. However, data for the (2R)-enantiomer provides a reliable reference point.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine | - |

| Synonyms | This compound, 1-(Dimethylamino)-2-propanamine | - |

| CAS Number | 108-15-6 (Racemate)[1][2] | [1][2] |

| 346690-99-1 ((2R)-enantiomer) | [3] | |

| Molecular Formula | C₅H₁₄N₂ | [2][3] |

| Molecular Weight | 102.18 g/mol | [2][3] |

| Boiling Point | ~107 °C | [3] |

| Density | ~0.834 g/mL | [3] |

| Flash Point | ~15 °C | [3] |

| Appearance | Expected to be a clear, colorless liquid | Inferred |

Spectroscopic Profile (Predicted):

-

¹H NMR: The spectrum is expected to show a singlet for the six protons of the N(CH₃)₂ group, multiplets for the CH₂ and CH protons, a doublet for the terminal CH₃ group, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Distinct signals are anticipated for the two N-methyl carbons, the methylene carbon (CH₂), the methine carbon (CH), and the terminal methyl carbon.

-

IR Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands (2800-3000 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (m/z = 102) may be observed. A prominent fragment is expected at m/z = 58, corresponding to the [CH₂N(CH₃)₂]⁺ ion resulting from alpha-cleavage, which is characteristic of this fragmentation pattern.

Synthesis Methodologies

While a specific, optimized industrial synthesis for N¹,N¹-dimethylpropane-1,2-diamine is not widely reported, its synthesis can be logically derived from established transformations of structurally related precursors. The most viable strategies involve the conversion of 1-dimethylamino-2-propanol or the reductive amination of 1-dimethylamino-2-propanone.

Pathway 1: From 1-Dimethylamino-2-propanol

This is a robust two-step approach starting from the commercially available amino alcohol. The key is the conversion of the secondary hydroxyl group into a primary amine.

Caption: Synthetic workflow from the corresponding amino alcohol.

Experimental Protocol (Illustrative):

-

Activation of Hydroxyl Group:

-

Dissolve 1-dimethylamino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.

-

-

Nucleophilic Substitution with Azide:

-

Dissolve the crude mesylate intermediate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 2.0 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring for the disappearance of the mesylate.

-

After cooling, dilute the reaction mixture with water and extract the azide product with diethyl ether. Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate carefully.

-

-

Reduction of the Azide:

-

Dissolve the crude azide intermediate in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete (monitored by IR for the disappearance of the azide peak at ~2100 cm⁻¹).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting crude N¹,N¹-dimethylpropane-1,2-diamine by distillation to obtain the final product.

-

Pathway 2: Reductive Amination

This pathway offers a more direct route from the corresponding aminoketone, 1-dimethylamino-2-propanone.

Experimental Protocol (Illustrative):

-

Prepare a solution of 1-dimethylamino-2-propanone hydrochloride (1.0 eq) in methanol.

-

Add ammonium acetate (5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

-

Quench the reaction by carefully adding aqueous HCl.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 12) with concentrated NaOH.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous K₂CO₃, filter, and concentrate.

-

Purify by distillation.

Chemical Reactivity and Applications

The utility of N¹,N¹-dimethylpropane-1,2-diamine in drug development and materials science stems from the distinct reactivity of its two amine functionalities.

Reactivity Profile

-

Primary Amine: This site is a potent nucleophile and can readily undergo reactions typical of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and Michael additions. Its unhindered nature makes it the primary site for derivatization.

-

Tertiary Amine: This group is basic but non-nucleophilic (due to steric hindrance). It can act as an internal base or acid scavenger in reactions involving the primary amine. It can also be protonated to form ammonium salts or quaternized with alkyl halides to introduce a permanent positive charge.

-

Chelation: The 1,2-diamine structure allows it to act as a bidentate ligand, chelating with transition metals.[4] This property is crucial for its potential use in asymmetric catalysis, where its chiral backbone can induce stereoselectivity in metal-catalyzed reactions.[4]

Potential Applications in Drug Development & Research

-

Chiral Ligand in Asymmetric Synthesis: Enantiomerically pure N¹,N¹-dimethylpropane-1,2-diamine can serve as a valuable ligand for transition metal catalysts used in asymmetric hydrogenations, transfer hydrogenations, and other stereoselective transformations to produce enantiomerically pure active pharmaceutical ingredients (APIs).[4]

-

Scaffold for Medicinal Chemistry: The primary amine provides a convenient handle for attaching the molecule to other pharmacophores or for building more complex molecular architectures. The tertiary amine can improve aqueous solubility and modulate the pharmacokinetic properties of a drug candidate.

-

Precursor for Biologically Active Molecules: Its structure is a key fragment in various pharmacologically active compounds. For instance, related chloro-derivatives like 2-chloro-1-(dimethylamino)propane hydrochloride are known intermediates in the synthesis of pharmaceuticals.

Analytical Methodologies

Accurate characterization is essential for confirming the identity and purity of N¹,N¹-dimethylpropane-1,2-diamine.

Table 2: Analytical Techniques

| Technique | Purpose | Protocol Summary |

| Gas Chromatography (GC) | Purity assessment and separation from isomers. | Column: Capillary column (e.g., DB-1 or similar). Detector: Flame Ionization Detector (FID). Method: Temperature-programmed elution to separate volatile amines. |

| NMR Spectroscopy | Structural elucidation. | Sample Prep: Dissolve ~10 mg in CDCl₃ or D₂O. Analysis: Acquire ¹H and ¹³C spectra to confirm the connectivity and chemical environment of all atoms. |

| FTIR Spectroscopy | Functional group identification. | Sample Prep: Analyze as a neat thin film on a salt plate (NaCl or KBr) or using an ATR accessory. Analysis: Identify characteristic peaks for N-H and C-N bonds. |

Safety, Handling, and Storage

Aliphatic amines are reactive and require careful handling. Based on the hazard classification for CAS 108-15-6, N¹,N¹-dimethylpropane-1,2-diamine is a hazardous substance.[1]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

-

Use a lab coat and ensure work is conducted in a well-ventilated chemical fume hood.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors.

-

Use explosion-proof equipment and take precautionary measures against static discharge.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store locked up and away from incompatible materials such as strong oxidizing agents and acids.

-

Conclusion

This compound (N¹,N¹-dimethylpropane-1,2-diamine) is a chiral diamine with significant, albeit underexplored, potential in synthetic and medicinal chemistry. Its unique combination of a reactive primary amine and a basic tertiary amine on a chiral scaffold makes it an attractive target for researchers developing novel catalytic systems and complex molecular architectures. While detailed literature is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further investigation into the specific applications of its enantiopure forms is warranted and promises to unlock new opportunities in drug discovery and materials science.

References

-

Chemical Label for N1,N1-dimethylpropane-1,2-diamine. (n.d.). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1-Dimethylamino-2-propanol|108-16-7. Retrieved from [Link]

- Google Patents. (n.d.). US20100105952A1 - Process for the synthesis of dmapa.

-

Solubility of Things. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]

-

LookChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

-

LookChem. (n.d.). Cas 108-16-7,1-Dimethylamino-2-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-Amino-1-dimethylaminopropane from Novel Precursors

Abstract: This technical guide provides an in-depth exploration of modern synthetic pathways to 2-Amino-1-dimethylaminopropane (1-(dimethylamino)propan-2-amine), a vicinal diamine with significant potential as a chiral ligand, a monomer for specialty polymers, and a key building block in pharmaceutical development. Moving beyond classical methods, this document focuses on strategic routes originating from novel and readily accessible precursors, including amino acids and functionalized olefins. We will dissect three distinct, high-utility pathways: (1) Reductive Amination of an Alanine-Derived Precursor, (2) Nucleophilic Ring-Opening of a Propylene-Derived Aziridine, and (3) Catalytic Hydroamination of an Allylic Amine. Each section offers a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of their respective advantages in terms of efficiency, stereochemical control, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking to leverage contemporary synthetic methodologies for the efficient construction of functionalized diamines.

Introduction: The Strategic Value of this compound

The Target Molecule: Structure and Potential Applications

This compound, systematically named 1-(dimethylamino)propan-2-amine, is a chiral 1,2-diamine. Its structure features a primary amine at the C2 position and a tertiary dimethylamino group at the C1 position. This unique arrangement of sterically and electronically distinct nitrogen centers makes it a highly valuable scaffold in several areas of chemical science.

The primary utility of such a diamine lies in its role as a bidentate ligand in coordination chemistry. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. When synthesized in an enantiomerically pure form (either R or S), it becomes a powerful chiral ligand for asymmetric catalysis, enabling the stereoselective synthesis of high-value compounds like pharmaceuticals and agrochemicals.[1] Furthermore, as a difunctional monomer, it can be incorporated into polyamides or polyureas to impart unique properties such as improved dye affinity, metal-scavenging capabilities, and altered thermal characteristics.

Evolving Synthetic Strategies: From Classical to Novel

Traditional synthesis of such amines often involves multi-step sequences with harsh reagents, such as the ammonolysis of halogenated precursors, which can suffer from poor selectivity and the formation of multiple byproducts. The "novel" approaches detailed herein are defined by their strategic efficiency, atom economy, and use of readily available or bio-renewable starting materials. We will focus on pathways that leverage the power of modern organic synthesis, including:

-

Chiral Pool Synthesis: Utilizing inexpensive, enantiopure starting materials like amino acids to fix the stereochemistry at the outset.

-

Strain-Release Chemistry: Exploiting the reactivity of strained ring systems like aziridines for efficient and regioselective bond formation.[2]

-

Catalytic C-N Bond Formation: Employing transition metal catalysts to achieve transformations that are difficult or impossible under classical conditions.[3]

These strategies represent a significant advancement, offering more direct, controlled, and sustainable routes to the target molecule.

Pathway 1: Reductive Amination of an Alanine-Derived Precursor

This pathway exemplifies a chiral pool approach, beginning with the common amino acid Alanine to establish the desired stereocenter. The key transformation is a reductive amination, a robust and widely used method for amine synthesis that converts a carbonyl group to an amine via an intermediate imine.[4][5]

Mechanistic Rationale and Strategy

The overall strategy involves converting (S)-Alanine into the key intermediate, (S)-1-(dimethylamino)propan-2-one. This ketone is then subjected to reductive amination with ammonia to install the primary amine at the C2 position.

-

From (S)-Alanine to (S)-1-(dimethylamino)propan-2-ol: The synthesis begins by protecting the amino group of Alanine, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent methylation of the protected amine yields the tertiary amine. A common route involves Eschweiler-Clarke methylation using formaldehyde and formic acid.[6]

-

Oxidation to the Ketone: The resulting amino alcohol is then oxidized to the corresponding ketone, 1-(dimethylamino)propan-2-one.[7] Mild oxidation conditions (e.g., Swern or Dess-Martin oxidation) are chosen to prevent side reactions.

-

Reductive Amination: The ketone is reacted with an amine source (e.g., ammonia or ammonium acetate) to form an imine in situ. This imine is then immediately reduced to the final diamine product. A key aspect of this step is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.[8] This selectivity allows for a convenient one-pot reaction.[9]

Diagram 1: Overall Synthetic Pathway from (S)-Alanine

Experimental Protocol: One-Pot Reductive Amination

Objective: To synthesize (S)-2-Amino-1-dimethylaminopropane from (S)-1-(dimethylamino)propan-2-one.

Materials:

-

(S)-1-(dimethylamino)propan-2-one (1.0 eq)[10]

-

Ammonium acetate (5.0 eq)

-

Methanol (anhydrous, 20 mL per gram of ketone)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (5 M)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add (S)-1-(dimethylamino)propan-2-one and ammonium acetate.

-

Dissolve the solids in anhydrous methanol and stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

In a separate container, carefully dissolve sodium cyanoborohydride in a small amount of methanol.

-

Add the NaBH₃CN solution dropwise to the reaction mixture over 15 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to quench any remaining reducing agent.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the remaining aqueous solution to pH >12 with 5 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation under reduced pressure.

Data Summary & Considerations

| Parameter | Reductive Amination |

| Precursor | (S)-Alanine |

| Key Reagents | NaBH₃CN, NH₄OAc |

| Stereocontrol | Excellent (derived from precursor) |

| Advantages | High stereospecificity, reliable C-N bond formation, one-pot procedure for the final step. |

| Disadvantages | Multiple steps to synthesize the ketone precursor, use of toxic cyanide-containing reagent. |

| Scalability | Moderate; precursor synthesis may be costly at scale. |

Pathway 2: Nucleophilic Ring-Opening of an Aziridine

This pathway utilizes a powerful strategy in modern organic synthesis: the ring-opening of a strained three-membered ring. Starting from readily available propylene oxide, an N-protected 2-methylaziridine is synthesized and subsequently opened with dimethylamine in a highly regioselective manner.[2]

Mechanistic Rationale and Strategy

The logic of this pathway hinges on the predictable regiochemistry of the aziridine ring-opening.

-

Aziridine Formation: (R)-Propylene oxide can be converted into the corresponding aziridine through a two-step process: ring-opening with an azide (e.g., sodium azide), followed by reduction of the azide and subsequent ring-closing. The amino group is then protected with an appropriate group (e.g., Boc or Bn) to modulate its reactivity.

-

Regioselective Ring-Opening: The N-protected 2-methylaziridine is then treated with a nucleophile, in this case, dimethylamine. The reaction's regioselectivity is critical. The nucleophilic attack will preferentially occur at the less sterically hindered carbon (C1). This is especially true for neutral or basic conditions. The use of a Lewis acid can sometimes alter this selectivity, but for this target, the attack at C1 is the desired outcome. The strain of the three-membered ring provides the thermodynamic driving force for the reaction.[2]

-

Deprotection: The final step is the removal of the protecting group from the C2 nitrogen to reveal the primary amine.

Diagram 2: Aziridine Ring-Opening Workflow

Experimental Protocol: Aziridine Ring-Opening

Objective: To synthesize the N-Boc protected diamine from (R)-N-Boc-2-methylaziridine.

Materials:

-

(R)-N-Boc-2-methylaziridine (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 3.0 eq)

-

Ethanol

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

In a sealed pressure vessel, dissolve (R)-N-Boc-2-methylaziridine in ethanol.

-

Add the dimethylamine solution in THF to the vessel.

-

Seal the vessel and heat to 80 °C for 16 hours.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove the solvents. The resulting crude oil is the N-Boc protected diamine.

-

For deprotection, dissolve the crude oil in a minimal amount of dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the solution to warm to room temperature and stir for 2 hours.

-

Remove all volatiles under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted as described in Pathway 1, or purified directly.

Data Summary & Considerations

| Parameter | Aziridine Ring-Opening |

| Precursor | Propylene Oxide |

| Key Reagents | Dimethylamine, Boc₂O, TFA |

| Stereocontrol | Excellent (derived from precursor and stereospecific reaction) |

| Advantages | High atom economy, predictable regioselectivity, convergent synthesis. |

| Disadvantages | Aziridines can be toxic; synthesis of the aziridine precursor involves multiple steps and potentially hazardous reagents (azides). |

| Scalability | Good; pressure reactions can be scaled in appropriate reactors. |

Pathway 3: Catalytic Amination of an Allylic Precursor

This approach represents a cutting-edge strategy that relies on transition-metal catalysis to construct the C-N bond. It offers the potential for a highly atom-economical and convergent route from simple olefin precursors.

Mechanistic Rationale and Strategy

The core of this pathway is the hydroamination of an alkene, where an N-H bond adds across a C=C double bond. For this specific target, an intramolecular or intermolecular catalytic approach could be envisioned. A plausible route involves the catalytic diamination of propene or a related derivative. However, a more controlled approach starts with N,N-dimethylallylamine.

-

Precursor: N,N-dimethylallylamine is a commercially available and inexpensive starting material.

-

Catalytic Amination: The challenge is to add a second amino group (in a protected form, like a tosylamide or a carbamate) across the double bond. This can be achieved using specialized transition metal catalysts, often based on rhodium, palladium, or iron.[3] The reaction involves the coordination of the catalyst to the alkene, followed by nucleophilic attack of the nitrogen source and subsequent reductive elimination or protonolysis to release the product and regenerate the catalyst.

-

Regioselectivity: A significant challenge in this pathway is controlling the regioselectivity to ensure the new amino group adds to the C2 position (Markovnikov selectivity is often an issue). The choice of ligand on the metal catalyst is crucial for directing the addition to the desired carbon.

-

Deprotection: As with the aziridine route, a final deprotection step is required to unveil the primary amine.

Diagram 3: Conceptual Catalytic Cycle for Hydroamination

Experimental Protocol: General Procedure for Catalytic Amination

Objective: To achieve the catalytic addition of a protected amine to N,N-dimethylallylamine.

Materials:

-

N,N-dimethylallylamine (1.0 eq)

-

Protected amine source (e.g., Benzylamine, 1.1 eq)

-

Rhodium or Palladium catalyst precursor (e.g., [Rh(cod)₂]BF₄, 1-5 mol%)

-

Chiral phosphine ligand (e.g., BINAP, 1-5 mol%)

-

Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure:

-

Inside a glovebox, charge a Schlenk flask with the catalyst precursor and the ligand.

-

Add the anhydrous toluene and stir for 15 minutes to allow for catalyst activation.

-

Add the N,N-dimethylallylamine and the protected amine source.

-

Seal the flask, remove it from the glovebox, and heat to the desired temperature (e.g., 60-100 °C) under an inert atmosphere (Nitrogen or Argon) for 24-48 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

The purified, protected diamine would then undergo a standard deprotection step (e.g., hydrogenolysis for a benzyl group) to yield the final product.

Data Summary & Considerations

| Parameter | Catalytic Amination |

| Precursor | N,N-dimethylallylamine |

| Key Reagents | Transition metal catalyst, chiral ligand, protected amine |

| Stereocontrol | Potentially good, but highly dependent on catalyst/ligand development. |

| Advantages | High atom economy, potentially shortest route, leverages modern catalysis. |

| Disadvantages | Catalyst can be expensive, reaction development is often required, regioselectivity can be a major challenge. |

| Scalability | Potentially very good, as catalytic processes are ideal for large-scale manufacturing. |

Comparative Analysis and Conclusion

Choosing the optimal synthetic pathway depends heavily on the specific requirements of the project, including cost, scale, and the need for stereochemical purity.

| Feature | Pathway 1 (Reductive Amination) | Pathway 2 (Aziridine Opening) | Pathway 3 (Catalytic Amination) |

| Overall Yield | Moderate | Good | Variable (Development needed) |

| Stereocontrol | Excellent | Excellent | Good to Excellent (Catalyst dependent) |

| Precursor Cost | Low (Alanine) | Low (Propylene Oxide) | Low (Allylamine) |

| Scalability | Moderate | Good | Excellent |

| Safety/Hazards | NaBH₃CN (toxic) | Azides, Aziridines (toxic) | High-pressure gases, pyrophoric reagents |

| Maturity | Mature Technology | Mature Technology | Developing Field |

For laboratory-scale synthesis where absolute stereochemical control is paramount, Pathway 1 (Reductive Amination from Alanine) offers the most reliable and well-established route. The steps are robust, and the outcome is highly predictable. For larger-scale production where process efficiency and atom economy are critical, Pathway 2 (Aziridine Ring-Opening) presents a compelling alternative, despite the handling considerations for the intermediates. Pathway 3 (Catalytic Amination) represents the future of this type of synthesis. While it may currently require significant process development to overcome challenges in selectivity and catalyst efficiency, it holds the greatest promise for a truly elegant, atom-economical, and scalable manufacturing process. The continued development of novel catalytic systems will undoubtedly make this the preferred route in the years to come.

References

- RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.

- Diamine Biosynthesis: Research Progress and Applic

- US5010160A - Process for preparing novel diamines.

- Reductive Amin

- Reductive amin

- Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds - PubMed.

- Synthesis of 1,2-diamines - Organic Chemistry Portal.

- Reductive Amination, and How It Works - Master Organic Chemistry.

- (S)-(+)-1-Dimethylamino-2-propanol - Benchchem.

- US3402203A - Process of preparing n, n-dimethylamino alcohols - Google P

- (2R)-1-(dimethylamino)propan-2-ol - Benchchem.

- Reductive Amin

- Chemical Properties of 2-Propanone, 1-(dimethylamino)- (CAS 15364-56-4) - Cheméo.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

Sources

- 1. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 7. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Propanone, 1-(dimethylamino)- (CAS 15364-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

"2-Amino-1-dimethylaminopropane" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-dimethylaminopropane, systematically known as N,N-dimethyl-1,2-propanediamine (CAS No: 19764-58-0), is a diamine of significant interest in various chemical and pharmaceutical applications.[1] Its structure, featuring both a primary and a tertiary amine, imparts unique chemical properties that make it a valuable building block in organic synthesis and drug development. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose.

This in-depth technical guide serves as a comprehensive resource for understanding the spectroscopic signature of this compound. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the molecular structure is the first step in interpreting its spectra.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The integration of these signals will correspond to the number of protons in each environment.

Expected ¹H NMR Data

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CH₃ (on C3) | ~1.0 | Doublet | 3H |

| -N(CH₃)₂ | ~2.2 | Singlet | 6H |

| -CH₂- (on C1) | ~2.3-2.6 | Multiplet | 2H |

| -CH- (on C2) | ~2.7-3.0 | Multiplet | 1H |

| -NH₂ | Broad singlet | 2H |

Interpretation and Rationale:

-

The methyl group attached to the chiral center (C2) is expected to appear as a doublet due to coupling with the adjacent methine proton.

-

The two methyl groups on the tertiary amine are chemically equivalent and will appear as a single, sharp singlet, integrating to six protons.

-

The methylene protons adjacent to the primary amine will be a multiplet due to coupling with the neighboring methine proton.

-

The methine proton at the chiral center will also be a multiplet due to coupling with the adjacent methyl and methylene protons.

-

The primary amine protons will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

-

Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Expected ¹³C NMR Data

| Carbon | Chemical Shift (ppm, predicted) |

| -CH₃ (on C3) | ~15-25 |

| -N(CH₃)₂ | ~40-50 |

| -CH₂- (on C1) | ~45-55 |

| -CH- (on C2) | ~55-65 |

Interpretation and Rationale:

The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms. The carbon atoms closer to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set a wider spectral width to accommodate the larger range of carbon chemical shifts (e.g., 0-150 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| N-H bend (primary amine) | 1590-1650 | Medium |

| C-N stretch | 1000-1250 | Medium |

Interpretation and Rationale:

-

The presence of a primary amine is confirmed by the two N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.

-

The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of aliphatic C-H stretching .

-

The C-N stretching vibrations will appear in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₅H₁₄N₂), which is approximately 102.12.

-

Key Fragmentation Patterns: The molecule is expected to undergo fragmentation, particularly alpha-cleavage adjacent to the nitrogen atoms.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Interpretation and Rationale:

The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of stable iminium ions. For this compound, two primary alpha-cleavage pathways are expected, leading to fragments with m/z values of 58 and 44.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The liquid sample can be introduced directly into the mass spectrometer via a heated inlet or, for better separation from any impurities, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The combination of these techniques allows for the confirmation of the molecular structure, identification of functional groups, and determination of the molecular weight. This guide provides the foundational knowledge for researchers and scientists to confidently utilize and interpret the spectroscopic data of this important chemical compound in their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89217, 1,2-Propanediamine, N2,N2-dimethyl-. Retrieved from [Link].

Sources

"2-Amino-1-dimethylaminopropane" material safety data sheet (MSDS) analysis

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Aliphatic Diamines for Laboratory Use

A Senior Application Scientist's Analysis of N,N-Dimethylethylenediamine (CAS 108-00-9) as a representative compound for "2-Amino-1-dimethylaminopropane"

Executive Summary

This whitepaper provides a comprehensive analysis of the safety, handling, and emergency protocols for short-chain aliphatic diamines, using N,N-Dimethylethylenediamine (CAS 108-00-9) as a primary example. The compound "this compound" is an ambiguous chemical name; however, its structural isomer, N,N-Dimethylethylenediamine, is a widely used building block in pharmaceutical and agrochemical synthesis, for which extensive safety data is available.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into risk mitigation, personal protective equipment (PPE) selection, and emergency response. The document moves beyond a simple recitation of MSDS data to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Chemical and Physical Identity

N,N-Dimethylethylenediamine, also known as (2-Aminoethyl)dimethylamine, is a colorless to pale yellow liquid characterized by a strong, amine-like odor.[1] Its miscibility in water and various organic solvents makes it a versatile reagent in organic synthesis.[1] The presence of two amine groups, one primary and one tertiary, dictates its basicity and nucleophilic reactivity, which are central to its utility as a ligand, catalyst, and synthetic building block.[1]

Understanding the physical properties of this diamine is the first step in a thorough risk assessment. These properties influence its behavior in the laboratory environment, from storage and handling to potential exposure routes.

| Property | Value | Implication for Laboratory Use |

| CAS Number | 108-00-9 | Unique identifier for ensuring the correct substance is being handled. |

| Molecular Formula | C₄H₁₂N₂ | Low molecular weight suggests volatility. |

| Molar Mass | 88.15 g/mol | Relevant for stoichiometric calculations in synthesis. |

| Boiling Point | 116 - 118 °C | Volatile enough to pose an inhalation hazard, especially if heated.[2] |

| Flash Point | 12.5 °C - 14 °C | Highly Flammable. [2][3] Vapors can form explosive mixtures with air and travel to an ignition source.[3] |

| Density | 0.786 g/cm³ (at 25 °C) | Less dense than water. |

| Autoignition Temp. | 225 °C | Requires a relatively high temperature for spontaneous ignition.[3] |

Section 2: Hazard Identification and Toxicological Profile

N,N-Dimethylethylenediamine is classified as a hazardous substance, primarily due to its flammability and corrosivity. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.

GHS Hazard Classification:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[4] |

| Acute Toxicity (Oral) | ❗ | Warning | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | ❗ | Warning | H312: Harmful in contact with skin.[4] |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[2] |

Toxicological Summary:

The primary toxicological concern is its corrosive nature. Contact with skin, eyes, or mucous membranes can lead to severe chemical burns, with the potential for delayed tissue destruction.[3][5] Inhalation of vapors may cause severe irritation to the respiratory tract, leading to symptoms such as a burning sensation, coughing, wheezing, and potentially fatal pulmonary edema.[3][5] Ingestion is harmful and causes burns to the gastrointestinal tract.[3][5]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with corrosive and flammable materials. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and accidents.

Engineering Controls

-

Chemical Fume Hood: All handling of N,N-Dimethylethylenediamine, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[3][5] This is the primary engineering control to prevent inhalation of harmful vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Explosion-Proof Equipment: Given the low flash point, all electrical equipment used in the vicinity (e.g., stir plates, vacuum pumps) must be spark-proof or explosion-proof.[3][5]

-

Static Discharge Prevention: Take precautionary measures against static discharge.[6] All metal equipment should be grounded.

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all matter. The choice of materials must be based on chemical compatibility.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2] Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile or butyl rubber gloves. These materials offer good resistance to aliphatic amines. Always double-glove when handling neat material. Inspect gloves for any signs of degradation or perforation before and during use.

-

Skin and Body Protection: Wear a flame-resistant laboratory coat.[5] When handling larger quantities, a chemical-resistant apron or suit is required. Ensure that clothing is made of natural fibers (e.g., cotton) and not synthetic materials that can melt and adhere to the skin in a fire.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of an engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Incompatibility

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][3] Keep containers tightly closed to prevent the escape of vapors and to protect the hygroscopic material from moisture.[2] The storage area should be kept away from heat, sparks, and open flames.[4]

-

Incompatible Materials: This compound is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[2][3] Contact with these substances can lead to violent reactions.

Disposal Procedures

-

Waste Characterization: All waste containing N,N-Dimethylethylenediamine must be treated as hazardous waste.

-

Disposal: Dispose of waste through a licensed disposal company.[7] Do not dispose of it down the drain. Unused product should be disposed of in its original container or a suitable, labeled waste container.

Section 4: Emergency Response and First Aid

In the event of an accident, a swift and correct response is critical. All personnel working with this chemical must be familiar with these procedures.

First-Aid Measures:

-

Inhalation: Immediately move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Spill and Fire Response Workflow:

The following diagram outlines the logical flow for responding to an accidental release.

Sources

- 1. CAS 108-00-9: N,N-Dimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 3. 2-Dimethylaminoethylamine(108-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.es [fishersci.es]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Thermodynamic Landscape of Small Diamines: A Technical Guide Focused on N¹,N¹-dimethylpropane-1,2-diamine

Introduction: The Significance of N¹,N¹-dimethylpropane-1,2-diamine and its Thermodynamic Profile

In the vast realm of chemical compounds, small diamines play a crucial role as building blocks in organic synthesis, as ligands in coordination chemistry, and as key components in the development of pharmaceuticals and functional materials. "2-Amino-1-dimethylaminopropane," systematically known as N¹,N¹-dimethylpropane-1,2-diamine (CAS No: 108-15-6), is one such molecule of interest.[1] A comprehensive understanding of its thermodynamic properties is paramount for researchers and drug development professionals to predict its behavior in chemical reactions, to model its interactions in biological systems, and to design and optimize industrial processes.

This guide provides an in-depth technical exploration of the thermodynamic properties of N¹,N¹-dimethylpropane-1,2-diamine. It addresses the current landscape of available data, details the robust experimental and computational methodologies for determining these properties, and offers insights into the causality behind experimental choices.

The Challenge of Data Availability and the Strategic Use of Isomeric Data

A thorough survey of established thermodynamic databases, including the NIST WebBook, reveals a notable scarcity of experimentally determined thermodynamic data for N¹,N¹-dimethylpropane-1,2-diamine. This data gap is not uncommon for less-common specialty chemicals.

In such instances, a pragmatic and scientifically sound approach is to examine the thermodynamic properties of a closely related structural isomer. For the purpose of this guide, we will leverage the available data for N,N-dimethyl-1,3-propanediamine (CAS No: 109-55-7) as a reference point.[2][3][4][5][6][7] It is crucial to emphasize that while these isomers share the same molecular formula (C₅H₁₄N₂), their different structural arrangements of atoms will lead to distinct thermodynamic properties. However, the data for the 1,3-diamine can provide valuable estimations and a comparative framework for understanding the general thermodynamic behavior of a five-carbon diamine with a dimethylated nitrogen.

Thermodynamic Properties of the Isomer N,N-dimethyl-1,3-propanediamine

The following table summarizes the available experimental thermodynamic data for N,N-dimethyl-1,3-propanediamine, primarily sourced from the NIST Chemistry WebBook.[2][5] This data serves as a valuable, albeit indirect, reference for understanding the thermodynamic landscape of its 1,2-diamine isomer.

| Thermodynamic Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (liquid) | -76.9 ± 4.0 | kJ/mol | Combustion Calorimetry | Papina, T.S.; Pimenova, S.M.; Zakharov, V.Yu.; Kolesov, V.P., Zh. Khim. Termodin. Termokhim., 1992, 1, 207-211.[2] |

| -77.3 ± 0.5 | kJ/mol | Combustion Calorimetry | Lebedeva, N.D.; Gutner, N.M.; Katin, Yu.A.; Kozlova, N.M.; Kiseleva, N.N.; Makhina, E.F.; Dobychin, S.L., J. Appl. Chem. USSR, 1984, 57, 2118-2122.[2] | |

| Standard Enthalpy of Combustion (liquid) | -3891.5 ± 4.0 | kJ/mol | Combustion Calorimetry | Papina, T.S.; Pimenova, S.M.; Zakharov, V.Yu.; Kolesov, V.P., Zh. Khim. Termodin. Termokhim., 1992, 1, 207-211.[2] |

| -3891.1 ± 0.5 | kJ/mol | Combustion Calorimetry | Lebedeva, N.D.; Gutner, N.M.; Katin, Yu.A.; Kozlova, N.M.; Kiseleva, N.N.; Makhina, E.F.; Dobychin, S.L., J. Appl. Chem. USSR, 1984, 57, 2118-2122.[2] | |

| Liquid Phase Molar Entropy at 298.15 K | 323.0 | J/mol·K | N/A | Dzhafarov, O.I.; Karasharli, K.A.; Guseinov, Z.A., Tezisy Dokl. - Vses. Konf. Kalorim., 1982, 2, 360-362.[2] |

| Liquid Phase Heat Capacity at 298.15 K | 248.71 | J/mol·K | N/A | Lebedeva, N.D.; Gutner, N.M.; Katin, Yu.A.; Kozlova, N.M.; Kiseleva, N.N.; Makhina, E.F.; Dobychin, S.L., J. Appl. Chem. USSR, 1984, 57, 2118-2122.[2] |

| 255.7 | J/mol·K | N/A | Dzhafarov, O.I.; Karasharli, K.A.; Guseinov, Z.A., Tezisy Dokl. - Vses. Konf. Kalorim., 1982, 2, 360-362.[2] |

Experimental Methodologies for Determining Thermodynamic Properties of Diamines

The determination of the thermodynamic properties of a compound like N¹,N¹-dimethylpropane-1,2-diamine relies on a suite of well-established experimental techniques. The choice of method is dictated by the specific property being measured.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For organic compounds like diamines, it is most accurately determined through combustion calorimetry.

Causality behind Experimental Choices: The complete combustion of a known mass of the sample in a high-pressure oxygen environment releases a quantity of heat that is directly proportional to its enthalpy of combustion. By applying Hess's Law and using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the compound can be precisely calculated.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the purified diamine is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature of the water is monitored with high-precision thermometers.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released during combustion.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Data Analysis: The enthalpy of combustion of the sample is calculated, and from this, the standard enthalpy of formation is derived.

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for its determination.

Causality behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow required to heat the sample to that of a standard with a known heat capacity, the heat capacity of the sample can be accurately determined.

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed amount of the liquid diamine is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: A controlled temperature program is initiated, typically involving an isothermal hold, a linear heating ramp through the temperature range of interest, and a final isothermal hold.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Baseline Correction: A baseline scan is performed with two empty pans to correct for any instrumental asymmetries.

-

Standard Calibration: A scan is run with a standard material of known heat capacity, such as sapphire, to calibrate the instrument.

-

Calculation: The heat capacity of the sample is calculated at each temperature using the following relationship: Cp(sample) = (DSC(sample) / DSC(standard)) * (mass(standard) / mass(sample)) * Cp(standard)

Caption: Workflow for determining heat capacity using differential scanning calorimetry.

Enthalpy of Vaporization and Dissociation Thermodynamics

Other crucial thermodynamic parameters include the enthalpy of vaporization (ΔvapH°), which can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation, and the thermodynamics of dissociation. For amines, the acid dissociation constant (pKa) is a key property. By measuring the pKa at various temperatures using potentiometric titration, the standard enthalpy (ΔH°) and entropy (ΔS°) of the dissociation process can be calculated using the van't Hoff equation.[1]

The Role of Computational Chemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like N¹,N¹-dimethylpropane-1,2-diamine. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate properties like the enthalpy of formation in the gaseous state.[8] While these computational methods are invaluable, it is essential to validate the results against experimental data for related compounds to ensure the accuracy of the chosen theoretical model.

Conclusion: A Path Forward

While a complete experimental thermodynamic profile for N¹,N¹-dimethylpropane-1,2-diamine is not yet publicly available, this guide has outlined a clear and scientifically rigorous path for its determination. By employing established techniques such as combustion calorimetry and differential scanning calorimetry, researchers can obtain the critical data needed for process modeling, reaction design, and understanding the fundamental behavior of this important diamine. Furthermore, the strategic use of data from its isomer, N,N-dimethyl-1,3-propanediamine, provides a valuable interim resource. The synergy between robust experimental work and validated computational models will ultimately illuminate the full thermodynamic landscape of this and other vital chemical compounds.

References

-

Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(5), 1546-1553. [Link]

- Lebedeva, N. D., Gutner, N. M., Katin, Yu. A., Kozlova, N. M., Kiseleva, N. N., Makhina, E. F., & Dobychin, S. L. (1984). Thermochemical study of bis-hydroxyethylpiperazine, N,N-dimethylpropylenediamine, and 2,2-azodiisobutyrodinitrile. Journal of Applied Chemistry of the USSR, 57, 2118-2122.

-

National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

- Papina, T. S., Pimenova, S. M., Zakharov, V. Yu., & Kolesov, V. P. (1992). Standard enthalpies of formation of derivatives of perfluoro-2-methyl-3-oxahexanoic acid and 3-(N,N-dimethylamino)propyl amine. Zhurnal Khimicheskoi Termodinamiki i Termokhimii, 1, 207-211.

-

ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Retrieved January 4, 2026, from [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

- 3. 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. echemi.com [echemi.com]

- 5. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. N,N-DIMETHYL-1,3-PROPANEDIAMINE ,109-55-7 _Chemical Cloud Database [chemcd.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 2-Amino-1-dimethylaminopropane

Foreword: Unveiling the Potential of a Versatile Diamine

In the landscape of modern chemical research, the quest for novel molecular architectures that can unlock new functionalities and synthetic pathways is perpetual. 2-Amino-1-dimethylaminopropane, a deceptively simple diamine, represents a class of compounds with significant, yet not fully exploited, potential. Its unique structural features—a chiral center, a primary amine, and a tertiary amine—endow it with a versatile reactivity profile, making it a compelling candidate for a range of applications, from asymmetric synthesis to materials science. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential research applications of this compound, grounded in established chemical principles and supported by field-proven insights. We will delve into its synthesis, explore its utility as a chiral auxiliary and a ligand in catalysis, and survey its emerging roles in pharmaceutical development and as a corrosion inhibitor.

Core Molecular Attributes and Synthesis

This compound, also known as N¹,N¹-dimethyl-1,2-propanediamine, is a chiral diamine with the molecular formula C₅H₁₄N₂. The presence of a stereocenter at the second carbon atom is a key feature that underpins many of its applications, particularly in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₅H₁₄N₂ |

| Molar Mass | 102.18 g/mol |

| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine |

| CAS Number | 19764-58-0 |

The synthesis of this compound can be approached through several routes, often starting from readily available precursors. A common strategy involves the reductive amination of an appropriate amino alcohol or the alkylation of a protected diamine.

Caption: A generalized synthetic pathway to this compound.

Applications in Asymmetric Synthesis: A Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] The structural characteristics of this compound make it an excellent candidate for this role. The chiral center, in proximity to the reactive primary amine, can create a sterically biased environment, directing the approach of reagents to one face of the molecule.

The causality behind this application lies in the formation of a rigid, chelated intermediate. When the primary amine of this compound is converted to an amide with a carboxylic acid, the tertiary amine can coordinate to a metal cation (e.g., Li⁺ in an enolate), creating a conformationally restricted system that dictates the stereochemistry of subsequent reactions, such as alkylation.[2][3][4]

Experimental Protocol: Diastereoselective Alkylation

This protocol is a representative example of how a chiral diamine like this compound could be employed as a chiral auxiliary in an asymmetric alkylation.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-2-Amino-1-dimethylaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acylated auxiliary.

Step 2: Diastereoselective Alkylation

-

Dissolve the acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.

-

After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide) (1.2 eq).

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the excess peroxide with sodium sulfite.

-

Acidify the mixture and extract the chiral carboxylic acid product.

-

Make the aqueous layer basic and extract to recover the chiral auxiliary.

Caption: Workflow for the use of a chiral auxiliary in asymmetric alkylation.

Role in Catalysis: A Bidentate Ligand

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. This property is highly valuable in catalysis, where the ligand can influence the reactivity and selectivity of the metal catalyst.[5] The chiral nature of the ligand can also be exploited to induce asymmetry in catalytic transformations.[6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[7] The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. A diamine ligand like this compound can stabilize the palladium catalyst and modulate its electronic and steric properties, thereby influencing the catalytic cycle.[8][9][10]

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Potential in Pharmaceutical Development

Chiral 1,2-diamines are prevalent structural motifs in many biologically active compounds and pharmaceuticals.[6] The synthesis of enantiomerically pure diamines is therefore of great interest to the pharmaceutical industry. This compound can serve as a valuable chiral building block for the synthesis of more complex drug candidates. Its diamine functionality can also be a key pharmacophore, interacting with biological targets such as enzymes and receptors.

Application in Material Science: Corrosion Inhibition

Diamine compounds have been investigated as corrosion inhibitors for various metals and alloys.[11] The lone pairs of electrons on the nitrogen atoms can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.[1][12] The presence of two amine groups in this compound can lead to stronger adsorption and better surface coverage compared to monoamines.

Mechanism of Corrosion Inhibition

The inhibition mechanism typically involves the adsorption of the diamine onto the metal surface, which can occur through:

-

Physisorption: Electrostatic interactions between the protonated amine groups and the negatively charged metal surface.

-

Chemisorption: Coordination of the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal atoms.

This adsorbed layer acts as a barrier, preventing the corrosive species from reaching the metal surface.

Experimental Protocol: Corrosion Inhibition Test

Weight Loss Method

-

Prepare metal coupons of a standard size and polish them to a mirror finish.

-

Clean and degrease the coupons, then accurately weigh them.

-

Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without the addition of this compound at a specific concentration.

-

Maintain the solution at a constant temperature for a set period (e.g., 24 hours).

-

Remove the coupons, clean them to remove any corrosion products, dry them, and reweigh them.

-

Calculate the corrosion rate and the inhibition efficiency using the following formulas:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Conclusion and Future Outlook

This compound is a versatile chiral diamine with a broad spectrum of potential research applications. Its utility as a chiral auxiliary in asymmetric synthesis, a bidentate ligand in catalysis, a building block in pharmaceutical development, and a corrosion inhibitor in material science highlights its significance. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and innovation. As the demand for enantiomerically pure compounds and advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase, promising exciting new discoveries in the years to come.

References

-